

Unraveling the Identity of CP 461: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CP 461	
Cat. No.:	B1669496	Get Quote

Initial investigations into the discovery and chemical synthesis of a compound designated "**CP 461**" have revealed a significant challenge: the identifier "**CP 461**" does not correspond to a known chemical entity in publicly accessible scientific literature. Instead, searches for this term predominantly lead to technical specifications for a processor module manufactured by Yokogawa, a Japanese electrical engineering and software company.

This misidentification highlights a crucial hurdle in scientific and technical research—the precise and unambiguous naming of compounds. While internal company codes are common in drug development, they are not standardized and can lead to confusion when entering the public domain.

Despite the lack of information on a "CP 461" chemical, our broader search for related chemical structures, specifically pyridinyl-bearing α -amino amides, has yielded relevant synthetic methodologies. These approaches, while not explicitly mentioning "CP 461," provide a foundation for understanding how such a molecule could be constructed.

Potential Synthetic Pathways for Pyridinyl-Bearing α-Amino Amides

The synthesis of α -amino acids and their derivatives containing a pyridine ring is an active area of chemical research. These structural motifs are of interest due to their potential biological activities. General synthetic strategies often involve multi-step sequences.



One notable approach involves the construction of the pyridine ring as a key step. This can be achieved through various organic reactions, including:

- Hetero-Diels-Alder Reactions: This powerful cycloaddition reaction can be used to form the core pyridine structure from simpler starting materials.
- Knoevenagel-Stobbe Condensation: This reaction can be employed to generate key intermediates that are then cyclized to form the pyridine ring.
- Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki-Miyaura coupling, are instrumental in the later stages of synthesis to attach additional aryl groups to the pyridine scaffold.[1]

A generalized workflow for the synthesis of such compounds can be visualized as follows:



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Caption: Generalized synthetic workflow for pyridinyl-bearing α -amino amides.

Experimental Protocols: A Generalized Approach

Given the absence of specific data for "**CP 461**," a detailed experimental protocol cannot be provided. However, based on the synthesis of related compounds, a general methodology can be outlined.

General Procedure for Suzuki-Miyaura Cross-Coupling:

- Reaction Setup: To a solution of the brominated pyridinyl-amino acid intermediate in a suitable solvent (e.g., a mixture of dioxane and water) is added the desired arylboronic acid.
- Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are added to the reaction mixture.



- Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically several hours, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup and Purification: Upon completion, the reaction is cooled, and the product is
 extracted with an organic solvent. The combined organic layers are washed, dried, and
 concentrated. The crude product is then purified using column chromatography to yield the
 final desired compound.

Quantitative Data Summary

Without a defined "**CP 461**" molecule, no quantitative data regarding its biological activity (e.g., IC₅₀, K_i) can be compiled.

Path Forward: The Need for Clarification

To proceed with a comprehensive technical guide, a precise chemical identifier for "**CP 461**" is essential. This could be in the form of:

- A full chemical name (e.g., IUPAC nomenclature).
- A chemical structure diagram.
- A CAS (Chemical Abstracts Service) number.
- A reference to a patent or scientific publication where the compound is described.

Once the correct identity of the molecule is established, a thorough search of the scientific and patent literature can be conducted to gather the necessary information for a detailed whitepaper on its discovery, synthesis, and biological properties. Researchers, scientists, and drug development professionals are encouraged to ensure the accuracy of compound identifiers to facilitate effective knowledge sharing and collaboration.

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References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unraveling the Identity of CP 461: A Case of Mistaken Identity]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1669496#cp-461-discovery-and-chemical-synthesis]

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